Daurismo, also known as glasdegib maleate, is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in cellular processes such as growth, differentiation, and repair. [] Glasdegib maleate has shown particular promise in preclinical and clinical research for its potential antineoplastic activity, particularly in hematological malignancies. []
Glasdegib maleate is a pharmaceutical compound primarily used in the treatment of acute myeloid leukemia. It is a salt form of glasdegib, which is a small molecule inhibitor of the Hedgehog signaling pathway. This pathway is crucial for various cellular processes, including cell differentiation and proliferation. Glasdegib maleate is specifically formulated to enhance the solubility and stability of glasdegib, making it more effective as a therapeutic agent.
Glasdegib was developed by the pharmaceutical company Pfizer and received approval from the U.S. Food and Drug Administration in 2018 for use in patients with acute myeloid leukemia who are not candidates for intensive chemotherapy. The compound is marketed under the brand name Daurismo.
Glasdegib maleate falls under the category of small molecule inhibitors and is classified as an antineoplastic agent. It acts by inhibiting the Hedgehog signaling pathway, which is often dysregulated in cancer.
The synthesis of glasdegib maleate involves several chemical reactions that transform precursor compounds into the final product. One notable method includes the reaction of glasdegib free base with maleic acid to form the maleate salt. This process can be described as follows:
The synthesis can be performed under conditions that avoid toxic reagents, making it suitable for industrial-scale production. The processes are characterized by simplicity and economic feasibility, allowing for large-scale manufacturing exceeding one kilogram .
The molecular formula of glasdegib maleate can be represented as CHNO and its molecular weight is approximately 373.45 g/mol. The structure consists of a piperidine ring connected to a benzonitrile moiety, which contributes to its biological activity.
Glasdegib maleate exhibits polymorphism, meaning it can exist in different crystalline forms that may affect its physical properties such as solubility and stability. Characterization techniques such as X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy are employed to analyze these forms .
The primary reaction involved in the formation of glasdegib maleate is the acid-base reaction between glasdegib free base and maleic acid. This reaction results in the formation of a stable salt that enhances the pharmacological properties of glasdegib.
Chemical Reaction Example:
The synthesis route emphasizes conditions that minimize degradation and ensure high yield. Thermal analyses such as differential scanning calorimetry and thermogravimetric analysis are used to evaluate the stability of the synthesized compound .
Glasdegib maleate functions primarily through inhibition of the Hedgehog signaling pathway. This pathway plays a significant role in regulating cell growth and differentiation; its dysregulation is often implicated in various cancers, including acute myeloid leukemia.
By blocking this signaling pathway, glasdegib maleate effectively reduces tumor cell proliferation and promotes apoptosis (programmed cell death). This mechanism has been validated through various preclinical studies demonstrating its efficacy against cancer cell lines .
Relevant analyses such as infrared spectroscopy and Raman spectroscopy provide insight into functional groups present in glasdegib maleate, aiding in its characterization .
Glasdegib maleate is primarily used in clinical settings for treating acute myeloid leukemia. Its role as a Hedgehog pathway inhibitor opens avenues for research into other malignancies where this pathway plays a critical role. Additionally, studies are ongoing to explore its potential applications in combination therapies with other anticancer agents to enhance therapeutic efficacy.
Glasdegib maleate represents a significant advancement in targeted cancer therapeutics, specifically developed to address unmet needs in hematologic malignancies. Chemically designated as 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl) urea maleate, this small molecule inhibitor possesses a molecular formula of C₂₅H₂₆N₆O₅ and molecular weight of 490.51 Daltons [8]. The compound exists as a white to pale colored powder with distinctive acid dissociation constants (pKa values of 1.7 and 6.1) and aqueous solubility of 1.7 mg/mL, properties that influence its pharmacokinetic behavior and formulation development [8]. Marketed under the proprietary name Daurismo®, glasdegib maleate features a benzimidazole-piperidine scaffold optimized for selective inhibition of the Hedgehog (Hh) signaling pathway—a critical oncogenic driver in several hematologic cancers [4]. Its molecular architecture enables specific binding to the Smoothened (SMO) receptor, positioning it as the first-in-class Hh pathway inhibitor approved for acute myeloid leukemia (AML) therapy. The maleate salt formulation enhances physicochemical stability and bioavailability compared to the free base, supporting its development as an orally administered agent [8].
Origins and Synthesis Pathway: Glasdegib (initially designated PF-04449913) emerged from Pfizer's systematic medicinal chemistry program aimed at developing novel Hedgehog pathway inhibitors. Early synthetic routes utilized (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate as a chiral building block, requiring multiple protection/deprotection steps and chromatographic purification that hampered scalability [4]. A transformative advancement came through the implementation of an enzymatic transamination process with concurrent dynamic kinetic resolution (DKR), which efficiently established the critical (2R,4R) stereochemistry in a single step [4]. This innovative approach, utilizing engineered aminotransferase enzyme ATA-036, achieved exceptional stereoselectivity (>10:1 trans/cis ratio, >99% enantiomeric excess) and significantly streamlined the manufacturing process [4].
Table 1: Key Innovations in Glasdegib Synthesis Evolution
Synthetic Approach | Key Features | Advantages | Limitations |
---|---|---|---|
Chiral Pool Resolution | Starting from (2R,4S)-4-hydroxypipecolic acid derivatives | Established stereocenters early | Lengthy sequence (8-10 steps); low overall yield |
Classical Chemical Synthesis | Diastereomeric separation via hemiphthalate formation | High enantiopurity (>99% ee) | Low diastereoselectivity (81% de); multiple purifications |
Enzymatic Dynamic Kinetic Resolution | Transamination of piperidone intermediate using ATA-036 | Single-step stereocontrol; high conversion efficiency | Requires specialized enzyme preparation |
Regulatory Milestones: The development pathway for glasdegib featured accelerated regulatory designations reflecting its therapeutic innovation. The U.S. Food and Drug Administration (FDA) granted orphan drug status for AML in June 2017, followed by European Medicines Agency (EMA) orphan designation in October 2017 [3] [5]. These designations facilitated expedited review pathways based on the BRIGHT AML 1003 phase 2 trial data. Full FDA approval was granted on November 21, 2018, for adults ≥75 years with newly diagnosed AML or those with comorbidities precluding intensive induction chemotherapy, making glasdegib the first Hedgehog pathway inhibitor approved in this setting [1] [3]. The European Commission followed with approval in June 2020 based on the same pivotal trial [3].
Table 2: Regulatory Milestones in Glasdegib Maleate Development
Date | Regulatory Event | Jurisdiction | Significance |
---|---|---|---|
June 2017 | Orphan Drug Designation (AML) | FDA | Eligibility for development incentives |
October 2017 | Orphan Drug Designation | EMA | Accelerated assessment pathway |
November 21, 2018 | Full FDA Approval | United States | First-in-class approval for AML combination therapy |
June 2020 | Marketing Authorization | European Union | Expanded global accessibility |
Clinical Trial Landscape: The pivotal BRIGHT AML 1003 trial (NCT01546038) formed the foundation for regulatory approvals. This multicenter, open-label, randomized phase 2 study enrolled 115 newly diagnosed AML patients across the United States, Canada, and Europe who were considered unsuitable for intensive chemotherapy [3] [6]. Patients were randomized (2:1) to receive either glasdegib (100 mg daily) plus low-dose cytarabine (LDAC; 20 mg subcutaneously twice daily on days 1-10 of 28-day cycles) or LDAC alone [3]. The trial met its primary endpoint with unprecedented efficacy: median overall survival reached 8.3 months (95% CI: 4.4-12.2) in the combination arm versus 4.3 months (95% CI: 1.9-5.7) with LDAC alone—representing a 54% reduction in mortality risk (HR: 0.46; p=0.0002) [1] [3]. Complete response rates demonstrated a seven-fold improvement (18.2% vs 2.6%), establishing a new benchmark for this challenging patient population [9]. Importantly, survival benefits extended across cytogenetic risk categories, suggesting broad applicability regardless of molecular risk stratification [9].
Hedgehog Signaling in Malignancy: The Hedgehog pathway represents a phylogenetically conserved signaling cascade crucial for embryonic development, stem cell maintenance, and tissue patterning. Under physiological conditions, pathway activation initiates when Hh ligands bind to the Patched (PTCH) receptor, releasing PTCH-mediated suppression of Smoothened (SMO)—a G-protein coupled receptor-like transmembrane protein [2] [4]. Activated SMO translocates to the primary cilium, triggering nuclear translocation of GLI transcription factors and expression of target genes regulating proliferation, survival, and differentiation [2]. In hematologic malignancies, particularly AML, this pathway undergoes pathogenic reactivation through multiple mechanisms: autocrine/paracrine ligand secretion, loss-of-function PTCH mutations, or SMO gain-of-function alterations [6]. Leukemia stem cells (LSCs)—a chemoresistant population driving relapse—demonstrate particular dependence on constitutive Hh signaling for self-renewal and survival, making this pathway a therapeutically attractive target [6].
Molecular Mechanism of Action: Glasdegib maleate functions as a competitive antagonist of SMO, binding to its heptahelical bundle with high specificity (IC₅₀ = 5 nM in GLI-luciferase reporter assays) [4]. Structural analyses reveal that glasdegib stabilizes SMO in an inactive conformation through interactions with key transmembrane domains, preventing its accumulation in primary cilia and subsequent transduction of downstream signals [4]. This molecular inhibition disrupts the nuclear translocation of GLI transcription factors, thereby suppressing expression of oncogenic targets including BCL2, MYCN, and CCND1 that promote leukemia cell survival and proliferation [2] [4]. Crucially, glasdegib demonstrates selective cytotoxicity toward CD34+/CD38- leukemia stem cells while sparing normal hematopoietic precursors, explaining its ability to target the chemoresistant reservoir responsible for disease recurrence [6].
Table 3: Molecular and Physicochemical Properties of Glasdegib Maleate
Property | Specification | Biological Significance |
---|---|---|
Molecular Formula | C₂₅H₂₆N₆O₅ (glasdegib maleate) | Determines drug-receptor interactions |
Stereochemistry | (2R,4R)-configuration | Essential for target binding affinity |
pKa | 1.7, 6.1 | Influences ionization state and membrane permeability |
Aqueous Solubility | 1.7 mg/mL | Impacts oral bioavailability and formulation |
Primary Target | Smoothened (SMO) receptor | Specific Hedgehog pathway inhibition |
Mechanism | Competitive SMO antagonist | Prevents downstream GLI activation |
Therapeutic Synergy in Combination Regimens: The rational combination of glasdegib with cytarabine exploits complementary mechanisms for enhanced antileukemic efficacy. Preclinical models demonstrated that Hh pathway inhibition by glasdegib sensitizes leukemia cells to cytarabine through downregulation of drug efflux transporters (P-glycoprotein) and disruption of stromal-mediated chemoprotection in the bone marrow niche [6]. Transcriptomic analyses revealed that glasdegib pretreatment suppresses expression of nucleotide excision repair components, potentially impairing repair of cytarabine-induced DNA damage [6]. In the clinical setting, this synergy manifested as substantially improved complete response rates (46.4% vs 2.6%) when glasdegib was combined with cytarabine/daunorubicin induction compared to historical chemotherapy benchmarks [6]. Combination therapy also reduced the percentage of CD45+/CD33+ blasts in bone marrow more effectively than either agent alone, reflecting enhanced eradication of leukemic clones [4].
Clinical Validation Across Subgroups: Extended analysis of the BRIGHT 1003 trial revealed consistent efficacy across clinically relevant subgroups. Patients ≥75 years—a population with historically dismal outcomes—achieved median overall survival of 8.3 months with combination therapy versus 4.2 months with LDAC alone [9]. Similarly, those with baseline cardiac disease (present in >50% of participants) demonstrated comparable benefit, validating glasdegib's safety profile in this vulnerable population [9]. Genomic stratification revealed no significant association between mutational status (including TP53, FLT3, IDH1/2, and RAS pathway genes) and clinical response, suggesting potential efficacy across diverse molecular profiles [6]. This broad activity profile positions glasdegib as a versatile component of AML therapy, particularly for patients excluded from mutation-specific targeted therapies.
Table 4: Clinical Efficacy of Glasdegib Plus Cytarabine in BRIGHT AML 1003 Trial
Efficacy Parameter | Glasdegib + LDAC (n=77) | LDAC Alone (n=38) | Treatment Effect |
---|---|---|---|
Median Overall Survival | 8.3 months (95% CI: 4.4-12.2) | 4.3 months (95% CI: 1.9-5.7) | HR: 0.46 (95% CI: 0.30-0.71; p=0.0002) |
12-Month Survival Probability | 66.6% (80% CI: 58.5-73.4) | Not reported | Absolute increase >20% |
Complete Response (CR) Rate | 18.2% | 2.6% | 7-fold improvement |
Cytogenetic Risk Subgroups: Benefit | Good/Intermediate & Poor Risk | - | Consistent across risk categories |
Emerging Therapeutic Landscapes: Following its established role in AML, ongoing clinical investigations explore glasdegib's potential in other hematologic malignancies characterized by Hh pathway dysregulation. Phase 1/2 trials are evaluating combinations with hypomethylating agents (azacitidine, decitabine) in high-risk myelodysplastic syndromes (MDS), leveraging preclinical evidence of epigenetic synergy [5] [6]. Preliminary results demonstrate encouraging complete remission rates (approximately 40%) in this setting, suggesting possible expansion of glasdegib's therapeutic indications [6]. Additionally, translational studies investigate rational combinations with BCL-2 inhibitors (venetoclax), aiming to simultaneously target leukemia stem cell maintenance and apoptotic resistance mechanisms [9]. These developments reflect growing recognition of glasdegib's potential beyond its initial AML indication.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7